1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene Exhibits Negative Non-Linear Dielectric Effect in Contrast to Positive Effect of Symmetrical Isomers
In dilute solution studies of trans-dipyridylethylenes, 1-(2-pyridyl)-2-(3-pyridyl)-ethylene exhibits a negative non-linear dielectric effect (NLDE), whereas the symmetrical 1-(2-pyridyl)-2-(2-pyridyl)ethylene and 1-(3-pyridyl)-2-(3-pyridyl)-ethylene exhibit positive NLDE [1]. The sign inversion is attributed to differences in the free energy of internal rotation of the pyridyl rings about the C–C axis, with the unsymmetrical 2,3′-isomer favoring a different conformational distribution [1].
| Evidence Dimension | Non-linear dielectric effect sign |
|---|---|
| Target Compound Data | Negative |
| Comparator Or Baseline | 1-(2-pyridyl)-2-(2-pyridyl)ethylene: Positive; 1-(3-pyridyl)-2-(3-pyridyl)-ethylene: Positive |
| Quantified Difference | Sign inversion (positive to negative) |
| Conditions | Dilute solutions of trans-dipyridylethylenes; NLDE measured based on Piekara's model [1] |
Why This Matters
The sign of the NLDE is a direct experimental probe of molecular reorientation dynamics and internal rotation barriers; selection of the 2,3′-isomer is mandatory for experiments or formulations requiring the distinct negative NLDE response.
- [1] Jakusek, E., et al. (1993). Non-linear dielectric effect in 1,2-dipyridylethylenes. Journal of Molecular Structure, 293, 177–180. View Source
